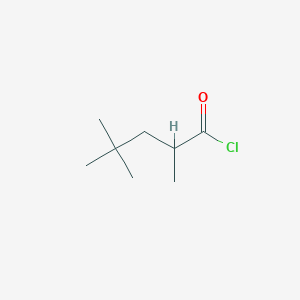
2-(Thiophen-2-ylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophen-2-ylamino)propanoic acid is an organic compound that features a thiophene ring attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-ylamino)propanoic acid typically involves the reaction of thiophene derivatives with amino acids under controlled conditions. One common method involves the condensation of thiophene-2-carboxylic acid with alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing by-products. The use of automated systems and advanced purification techniques ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophen-2-ylamino)propanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at low temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Alkyl halides; reactions are usually conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: N-alkylated amino acids.
Scientific Research Applications
2-(Thiophen-2-ylamino)propanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-ylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-2-acetic acid
- 3-(2-Thienyl)propionic acid
Comparison: 2-(Thiophen-2-ylamino)propanoic acid is unique due to its amino acid backbone, which imparts distinct chemical and biological properties. Unlike simple thiophene derivatives, this compound can participate in a wider range of biochemical reactions and exhibits enhanced bioactivity. Its structural versatility makes it a valuable scaffold for drug design and material science .
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-(thiophen-2-ylamino)propanoic acid |
InChI |
InChI=1S/C7H9NO2S/c1-5(7(9)10)8-6-3-2-4-11-6/h2-5,8H,1H3,(H,9,10) |
InChI Key |
SHAPQBYCPZRQIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


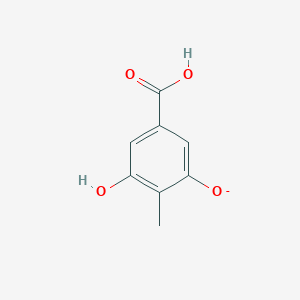

![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)
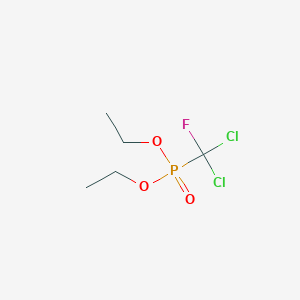
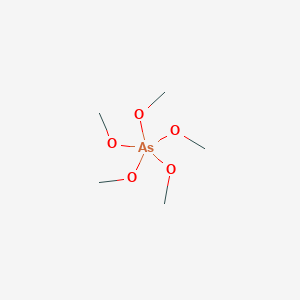
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)
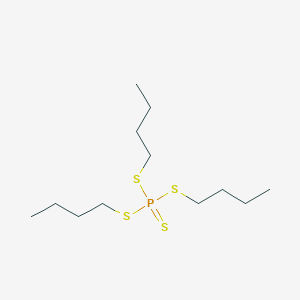

![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)


